molecular formula C17H17NO3 B11017817 4-((2,4-Dimethylanilino)carbonyl)phenyl acetate

4-((2,4-Dimethylanilino)carbonyl)phenyl acetate

Cat. No.: B11017817
M. Wt: 283.32 g/mol
InChI Key: IGGFPDZVONJVKY-UHFFFAOYSA-N
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Description

4-((2,4-Dimethylanilino)carbonyl)phenyl acetate is an organic compound with the molecular formula C17H17NO3 and a molecular weight of 283.33 g/mol . This compound is known for its unique structure, which includes a phenyl acetate group and a 2,4-dimethylanilino group. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,4-Dimethylanilino)carbonyl)phenyl acetate typically involves the reaction of 2,4-dimethylaniline with phenyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

4-((2,4-Dimethylanilino)carbonyl)phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

4-((2,4-Dimethylanilino)carbonyl)phenyl acetate is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-((2,4-Dimethylanilino)carbonyl)phenyl acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-((3,5-Dimethylanilino)carbonyl)phenyl acetate
  • 4-((3,5-Dichloroanilino)carbonyl)phenyl acetate
  • 4-((2-Ethyl-6-methylanilino)carbonyl)phenyl acetate

Uniqueness

4-((2,4-Dimethylanilino)carbonyl)phenyl acetate is unique due to its specific substitution pattern on the aniline ring, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for targeted research applications .

Properties

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

[4-[(2,4-dimethylphenyl)carbamoyl]phenyl] acetate

InChI

InChI=1S/C17H17NO3/c1-11-4-9-16(12(2)10-11)18-17(20)14-5-7-15(8-6-14)21-13(3)19/h4-10H,1-3H3,(H,18,20)

InChI Key

IGGFPDZVONJVKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)OC(=O)C)C

Origin of Product

United States

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